5-Chloro-2-(chloromethyl)-1,3-thiazole

Description

Historical Development and Contemporary Relevance of the Thiazole (B1198619) Heterocycle in Chemical Sciences

The field of thiazole chemistry began its development in the late 19th century, with the pioneering work of chemists like Arthur Hantzsch. eurekaselect.com In 1887, Hantzsch reported a method for synthesizing thiazoles by reacting α-haloketones with thioamides, a reaction now known as the Hantzsch thiazole synthesis. synarchive.comwikipedia.org This discovery laid the groundwork for the systematic study of this five-membered heterocyclic compound containing sulfur and nitrogen atoms. eurekaselect.comnumberanalytics.com The unique structure of the thiazole ring, a planar, unsaturated system with significant aromaticity, imparts it with distinct chemical and physical properties that have been the subject of extensive study ever since. numberanalytics.comwikipedia.org

The contemporary relevance of the thiazole heterocycle is vast and continues to expand. numberanalytics.com The thiazole ring is a structural component found in a variety of natural products, most notably thiamine (B1217682) (Vitamin B1), which is essential for metabolism. eurekaselect.combritannica.com Its presence extends to other biomolecules such as bacitracin and penicillins. eurekaselect.combritannica.com Beyond nature, the thiazole scaffold is integral to numerous synthetic compounds with significant commercial and therapeutic value. wikipedia.org In medicine, thiazole derivatives exhibit a wide spectrum of biological activities and are found in drugs with antimicrobial, antiretroviral (e.g., Ritonavir), antifungal, anti-inflammatory, and anticancer properties. eurekaselect.comnumberanalytics.comnih.gov The versatility of the thiazole nucleus is further demonstrated by its application in materials science, where its derivatives are used in conductive polymers, organic light-emitting diodes (OLEDs), dyes, and corrosion inhibitors. numberanalytics.comwikipedia.org In agriculture, certain thiazole derivatives are marketed as fungicides and herbicides. numberanalytics.comwikipedia.org

The 1,3-Thiazole Moiety as a Privileged Scaffold and Versatile Building Block in Organic Synthesis

The 1,3-thiazole ring is widely regarded as a "privileged scaffold" in medicinal chemistry and organic synthesis. researchgate.netnih.govnih.gov This term refers to molecular frameworks that are capable of binding to multiple biological targets, thus appearing frequently in the structures of bioactive compounds. nih.gov The thiazole's privileged status stems from its unique electronic and structural features. As an aromatic heterocycle, it possesses a stable ring system due to the delocalization of π-electrons. wikipedia.orgnih.gov The presence of both a sulfur and a nitrogen atom in the ring creates distinct sites for reactivity, allowing for various chemical transformations such as electrophilic and nucleophilic substitutions. numberanalytics.compharmaguideline.com

These properties make the thiazole moiety a versatile building block for constructing more complex molecules. nih.gov Synthetic chemists utilize the thiazole core to develop novel compounds with tailored properties by modifying the ring at its various positions. nih.govglobalresearchonline.net Its ability to participate in a wide range of reactions and its presence in over 30 modern drugs underscore its importance. researchgate.net The development of new synthetic methodologies, including environmentally friendly "green chemistry" approaches, continues to enhance the accessibility and utility of thiazole derivatives. numberanalytics.comsysrevpharm.orgnih.gov The structural and biological importance of thiazoles in drug discovery and development is a major focus of ongoing research. globalresearchonline.net

Positioning of 5-Chloro-2-(chloromethyl)-1,3-thiazole as a Key Intermediate in Advanced Chemical Synthesis

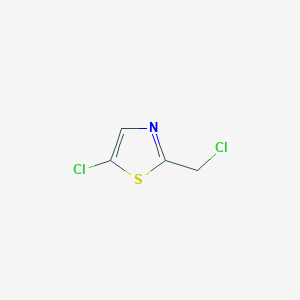

Within the large family of thiazole derivatives, this compound stands out as a crucial intermediate in advanced chemical synthesis, particularly for the agrochemical and pharmaceutical industries. nbinno.comsemanticscholar.orgnih.gov Its molecular structure features a thiazole ring with two reactive chlorine atoms: one attached directly to the aromatic ring at the 5-position and another on the methyl group at the 2-position. This dual reactivity makes it a highly valuable precursor for synthesizing a range of complex molecules. quinoline-thiophene.com

The most prominent application of this compound is in the production of second-generation neonicotinoid insecticides, most notably thiamethoxam. chemball.comznaturforsch.comnih.gov In the synthesis of thiamethoxam, this compound is reacted with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine. google.comgoogle.com This specific thiazole derivative was identified as a key component that significantly increases the insecticide's activity against a broad spectrum of pests. znaturforsch.comnih.gov

In the pharmaceutical sector, this compound serves as a key intermediate in the synthesis of Ritonavir, a protease inhibitor used in the treatment of HIV. chemball.comnbinno.com The synthesis of these high-value products demonstrates the strategic importance of this compound as a building block that enables the efficient construction of complex and commercially significant molecules. nbinno.comsemanticscholar.org

Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 105827-91-6 |

| Molecular Formula | C₄H₃Cl₂NS |

| Molecular Weight | 168.04 g/mol |

| Appearance | White to pale yellow crystal or colorless liquid |

| Melting Point | 29-31 °C |

| Boiling Point | 268.6 °C |

| Density | 1.503 g/cm³ |

Structure

3D Structure

Properties

IUPAC Name |

5-chloro-2-(chloromethyl)-1,3-thiazole | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3Cl2NS/c5-1-4-7-2-3(6)8-4/h2H,1H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIWAQJGLVRKTOM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(SC(=N1)CCl)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3Cl2NS | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50398-77-1 | |

| Record name | 5-chloro-2-(chloromethyl)-1,3-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 5 Chloro 2 Chloromethyl 1,3 Thiazole

Established Reaction Pathways for 1,3-Thiazole Ring Formation

The construction of the 1,3-thiazole ring is a fundamental step in the synthesis of 5-Chloro-2-(chloromethyl)-1,3-thiazole. Several established methods have been developed and refined over the years, with the Hantzsch thiazole (B1198619) synthesis and various chlorination-cyclization reactions of isothiocyanates being the most prominent.

Hantzsch Thiazole Synthesis and its Adaptations

The Hantzsch thiazole synthesis, first described by Arthur R. Hantzsch in 1887, is a classic and widely used method for the preparation of thiazole derivatives. synarchive.com The fundamental reaction involves the condensation of an α-haloketone with a thioamide. synarchive.commdpi.com While a versatile method for the synthesis of a wide range of substituted thiazoles, its direct application for the synthesis of this compound presents challenges due to the required starting materials. mdpi.comnih.gov

Adaptations of the Hantzsch synthesis often involve multi-component, one-pot procedures to enhance efficiency and yield. mdpi.comnih.gov These modifications may utilize different catalysts and reaction conditions to drive the reaction towards the desired product. mdpi.comnih.gov For instance, silica-supported tungstosilisic acid has been used as a reusable catalyst in the synthesis of Hantzsch thiazole derivatives, offering a greener alternative to traditional methods. nih.gov The Holzapfel-Meyers-Nicolaou modification is another variation that proceeds through a hydroxythiazoline intermediate under basic conditions, which is then dehydrated to yield the thiazole. researchgate.net

Chlorination-Cyclization Reactions of Substituted Isothiocyanates

A significant and industrially relevant approach to the synthesis of this compound involves the chlorination and subsequent cyclization of various substituted isothiocyanates. This method offers a direct route to the target molecule by forming the thiazole ring and introducing the required chlorine substituents in a concerted or sequential manner.

The reaction of allyl isothiocyanate with a chlorinating agent is a well-documented method for the preparation of this compound. google.comgoogle.com The process typically involves the addition of chlorine or a chlorine-releasing compound, such as sulfuryl chloride, to allyl isothiocyanate. google.comgoogle.com The reaction proceeds through the formation of a sulfenyl chloride derivative, which then undergoes an intramolecular cyclization to form a 2-thiazoline intermediate. google.comgoogle.com This intermediate subsequently eliminates a molecule of hydrogen halide (HX), either spontaneously, upon heating, or with the addition of a base, to yield the final product. google.com

The reaction can be carried out with or without a solvent, with halogenated hydrocarbons like chloroform and carbon tetrachloride being suitable options. google.comgoogleapis.com The amount of chlorinating agent used is typically between 1 to 1.5 equivalents, though an excess can also be employed. google.com The reaction temperature is generally maintained between -20 °C and 150 °C, with a preference for the 0 °C to 60 °C range. google.comgoogle.com

Table 1: Synthesis of this compound from Allyl Isothiocyanate

| Starting Material | Chlorinating Agent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Allyl isothiocyanate | Chlorine | Chloroform | Not specified | 73% googleapis.com |

Another synthetic route utilizes 2-chloropropenyl isothiocyanate as the starting material. This compound is reacted with a chlorinating agent, most commonly sulfuryl chloride, to produce this compound. google.com The reaction mechanism is believed to involve the addition of chlorine to the double bond, followed by cyclization and elimination. google.com

In a typical procedure, sulfuryl chloride is added to a mixture of 2-chloroallyl isothiocyanate, often in a solvent like chloroform. google.comgoogleapis.com The reaction is initially maintained at a low temperature (around 30 °C or below) and then allowed to proceed at room temperature. google.comgoogleapis.com The reaction is exothermic, and the temperature may rise during the process. google.com After the reaction is complete, the solvent and any excess sulfuryl chloride are removed by distillation to yield the product. google.com

Table 2: Synthesis of this compound from 2-Chloropropenyl Isothiocyanate

| Starting Material | Chlorinating Agent | Solvent | Temperature | Observations |

|---|---|---|---|---|

| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | Chloroform | Below 30°C, then room temp. | Slow exothermic reaction observed google.com |

The synthesis can also be achieved starting from 1,3-dichloropropene. This is first converted to 3-chloro-2-propenylthiocyanate by reaction with sodium thiocyanate. semanticscholar.org This thiocyanate then undergoes a thermal researchgate.netresearchgate.net-sigmatropic rearrangement to yield 3-chloro-1-propenylisothiocyanate. semanticscholar.org The subsequent chlorination of this isothiocyanate mixture (containing both cis and trans isomers) leads to the formation of 2-chloro-5-chloromethylthiazole (B146395) in moderate yields. semanticscholar.org

This multi-step process provides a route from a readily available starting material. The initial reaction with sodium thiocyanate can be performed in the presence of a phase transfer catalyst like tetrabutylammonium chloride. googleapis.com The subsequent chlorination-cyclization is then carried out on the resulting isothiocyanate. semanticscholar.orggoogleapis.com

Emerging and Green Synthetic Approaches

In recent years, there has been a significant shift towards the development of more environmentally benign and sustainable synthetic methods in chemistry, a field often referred to as "green chemistry". researchgate.netbohrium.com For the synthesis of thiazole derivatives in general, several green approaches have been explored, including the use of green solvents (like water or polyethylene glycol), recyclable catalysts, microwave-assisted synthesis, and ultrasonic-mediated reactions. bepls.comresearchgate.netsruc.ac.uk These methods aim to reduce reaction times, energy consumption, and the use of hazardous materials. researchgate.netbepls.com

While specific examples of these emerging and green synthetic approaches being applied directly to the synthesis of this compound are not extensively detailed in the reviewed literature, the principles of green chemistry offer promising avenues for future research and process optimization. For instance, investigating microwave-assisted chlorination-cyclization reactions could potentially lead to shorter reaction times and improved energy efficiency. Similarly, exploring the use of solid-supported catalysts could simplify product purification and allow for catalyst recycling, thereby reducing waste. nih.govresearchgate.net The development of one-pot, multi-component reactions, which are already a feature of some Hantzsch synthesis adaptations, aligns well with the principles of green chemistry by minimizing intermediate isolation steps and solvent usage. nih.govresearchgate.net

Further research is needed to adapt these greener methodologies to the specific synthesis of this compound, which could lead to more sustainable and economically viable production processes.

Electrochemical Chlorination Methodologies

Electrochemical synthesis offers a green and efficient alternative to traditional chlorination methods that often rely on hazardous reagents like chlorine gas or sulfuryl chloride. patsnap.comnju.edu.cn This approach utilizes electricity to drive the chlorination and cyclization reactions, minimizing waste and improving safety.

A patented method describes the synthesis of high-purity this compound via electrolytic chlorination in a single-chamber electrolytic tank. patsnap.com In this process, 1-isothiocyano-2-chloro-2-propylene serves as the starting material. The reaction is conducted at room temperature using platinum sheets for both the anode and cathode, with a hydrochloric acid solution acting as the electrolyte. patsnap.com This method avoids the environmental pollution and equipment corrosion associated with conventional chlorinating agents. patsnap.com

Table 1: Parameters for Electrochemical Synthesis of this compound

| Parameter | Description | Source |

| Apparatus | Single-chamber electrolytic tank | patsnap.com |

| Electrodes | Platinum sheets (Anode and Cathode) | patsnap.com |

| Raw Material | 1-Isothiocyano-2-chloro-2-propylene | patsnap.com |

| Electrolyte | Aqueous hydrochloric acid solution (2.0 mol/L to 10.0 mol/L) | patsnap.com |

| Temperature | Room temperature | patsnap.com |

The use of electricity as a "reagent" aligns with the principles of green chemistry by generating the necessary chlorine in situ and on demand, which can prevent side reactions caused by excess chlorinating agents. nju.edu.cn

Solvent-Free and Microwave-Assisted Syntheses of Related Thiazoles

In recent years, significant progress has been made in developing environmentally benign synthetic routes for thiazole derivatives, including solvent-free and microwave-assisted techniques. bepls.com These methods offer substantial advantages over conventional heating, such as dramatically reduced reaction times, higher yields, increased product purity, and operational simplicity. bepls.comnih.govresearchgate.net

Microwave-Assisted Synthesis: Microwave irradiation has emerged as a powerful tool in organic synthesis for its ability to rapidly heat reactions, leading to significant rate enhancement. researchgate.net Several studies report the successful one-pot, multi-component synthesis of various thiazole derivatives under microwave irradiation. bepls.comnih.govtandfonline.com For instance, hydrazinyl thiazoles have been synthesized by reacting aryl ketones, thiosemicarbazide, and substituted phenacyl bromides in a one-pot reaction under microwave irradiation at 300 W for as little as 30–175 seconds, completely free of solvents or catalysts. bepls.com

Table 2: Examples of Microwave-Assisted Synthesis of Thiazole Derivatives

| Reactants | Conditions | Product | Yield | Source |

| Ketone, Thiourea (B124793), Iodine | DMF, 5-6 min | 2-Amino-4-arylthiazole | Good | researchgate.net |

| Thiocarbohydrazide, Aldehyde, Phenacyl bromide | Ethanol/Acetic acid, 70°C, 210 W | Substituted Thiazole Analogues | Good | tandfonline.com |

| Maleic anhydride, Thiosemicarbazide, Hydrazonoyl halides | Ethanol, 150°C, 500 W, 4-8 min | 1-Thiazolyl-pyridazinedione derivatives | High | nih.gov |

Solvent-Free Synthesis: Solvent-free, or solid-state, reactions represent a significant step forward in green chemistry. By eliminating the solvent, these methods reduce environmental pollution, lower costs, and simplify product work-up. Thiazole derivatives have been effectively prepared using one-pot procedures under solvent-free conditions, sometimes in combination with microwave or ultrasonic irradiation. bepls.comresearchgate.net This approach is particularly effective for multi-component reactions, which are valued for their sustainability in generating a wide range of biologically active molecules. researchgate.net

Mechanistic Investigations of this compound Formation

The formation of this compound typically proceeds through the chlorination and subsequent cyclization of an appropriate isothiocyanate precursor. The specific pathway depends on the starting materials.

One common synthetic route involves the reaction of an allyl isothiocyanate derivative with a chlorinating agent. google.comgoogleapis.com A process starting from 1,3-dichloropropene first involves a reaction with sodium thiocyanate to produce 3-chloro-2-propenylthiocyanate. semanticscholar.org This intermediate undergoes a thermal ingentaconnect.comingentaconnect.com-sigmatropic rearrangement to form the more reactive isothiocyanate derivative, 3-chloro-1-propenylisothiocyanate. semanticscholar.org The final step is the chlorination of this isothiocyanate, which induces cyclization to yield this compound. semanticscholar.org

Another pathway starts with 2-chloroallyl isothiocyanate, which is directly reacted with a chlorinating agent like sulfuryl chloride or chlorine gas. googleapis.com The reaction is believed to proceed via an electrophilic addition of chlorine to the double bond, followed by an intramolecular cyclization involving the nitrogen and sulfur atoms of the isothiocyanate group, and subsequent elimination to form the aromatic thiazole ring. The intermediate in this case has been proposed as 2,5-dichloro-5-(chloromethyl)-2-thiazoline. googleapis.com

Strategic Optimization of Reaction Conditions for Improved Efficiency and Purity

The yield and purity of this compound are highly dependent on the reaction conditions. Strategic optimization of parameters such as temperature, solvent, and the choice of chlorinating agent is crucial for industrial-scale production.

Chlorinating Agent: Various chlorinating agents can be used, including chlorine gas, sulfuryl chloride, and N-chlorosuccinimide (NCS). google.comgoogle.com Sulfuryl chloride is often preferred as it can lead to cleaner reactions under milder conditions compared to chlorine gas, which can cause more side reactions and requires careful handling. google.compatsnap.com The molar ratio of the chlorinating agent to the substrate is a critical parameter to control.

Solvent and Temperature: The reaction is typically carried out in a solvent that is inert under the reaction conditions, with halogenated hydrocarbons such as dichloromethane, chloroform, or carbon tetrachloride being common choices. googleapis.comgoogle.com The optimal temperature range can vary widely, from -20°C to the reflux temperature of the solvent (around +80°C). google.com For instance, reacting 2-chloroallyl isothiocyanate with sulfuryl chloride is effectively performed at 20-30°C, while reactions with chlorine gas are often done at lower temperatures (below 5°C) to control the reaction's exothermicity. googleapis.com A one-pot process starting from 2,3-dichloropropene uses toluene as a solvent, with different temperature stages for substitution (80°C) and isomerization (120°C) reactions. patsnap.com

Purification: Post-reaction, purification is essential to obtain a high-purity product. Common methods include washing the reaction mixture with an aqueous base (e.g., sodium bicarbonate) to neutralize acid byproducts, followed by distillation under reduced pressure. google.comgoogleapis.com For achieving very high purity, crystallization of the distilled product from a suitable solvent can be employed. google.com

Table 3: Comparison of Optimized Reaction Conditions

| Starting Material | Chlorinating Agent | Solvent | Temperature | Yield | Source |

| 2-Chloroallyl isothiocyanate | Sulfuryl chloride | Dichloromethane | 20-30°C | 82% | googleapis.com |

| Allyl isothiocyanate | Sulfuryl chloride | Dichloromethane | 10-15°C | - | google.comgoogle.com |

| 3-Chloro-1-propenylisothiocyanate | Chlorine gas | Chloroform | Reflux | ~65% | semanticscholar.org |

| 2,3-Dichloropropene | Sulfuryl chloride | Toluene | - | High | patsnap.com |

By carefully selecting and controlling these parameters, the synthesis of this compound can be made more efficient, cost-effective, and scalable.

Comprehensive Spectroscopic Characterization and Structural Elucidation of 5 Chloro 2 Chloromethyl 1,3 Thiazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for determining the carbon-hydrogen framework of an organic molecule.

A detailed search of scientific databases did not yield experimental ¹H NMR spectra or reported chemical shift data specifically for 5-Chloro-2-(chloromethyl)-1,3-thiazole. For a definitive analysis, the compound would need to be synthesized and characterized. Based on its structure, two signals would be expected: a singlet for the proton at the C4 position of the thiazole (B1198619) ring and a singlet for the two protons of the chloromethyl (-CH₂Cl) group.

Table 1: Expected ¹H NMR Signals for this compound

| Proton Assignment | Expected Multiplicity | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| Thiazole C4-H | Singlet (s) | Data Not Available |

| Chloromethyl (-CH₂Cl) | Singlet (s) | Data Not Available |

Published experimental ¹³C NMR data for this compound could not be located in the reviewed literature. The analysis of this compound would be expected to show four distinct signals corresponding to the four carbon atoms: C2, C4, and C5 of the thiazole ring, and the carbon of the chloromethyl group.

Table 2: Expected ¹³C NMR Signals for this compound

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

|---|---|

| Thiazole C2 | Data Not Available |

| Thiazole C4 | Data Not Available |

| Thiazole C5 | Data Not Available |

| Chloromethyl (-CH₂Cl) | Data Not Available |

Vibrational Spectroscopy: Infrared (IR) and Raman Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups and molecular vibrations within a structure. An extensive search did not uncover any experimental IR or Raman spectra for this compound. A theoretical analysis could predict the vibrational modes, but experimental data is required for confirmation. Key expected vibrations would include C-H stretching of the thiazole ring, C-Cl stretching from both the ring and the methyl group, C=N and C-S stretching of the thiazole ring, and CH₂ bending modes.

Table 3: Expected Vibrational Modes for this compound

| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) |

|---|---|

| C-H Stretch (Aromatic) | Data Not Available |

| C-H Bend (CH₂) | Data Not Available |

| C=N Stretch (Thiazole Ring) | Data Not Available |

| C-Cl Stretch (Aromatic) | Data Not Available |

| C-Cl Stretch (Aliphatic) | Data Not Available |

| C-S Stretch (Thiazole Ring) | Data Not Available |

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and can provide structural information through fragmentation analysis. No experimental mass spectrum or detailed fragmentation study for this compound was found in the literature. The molecular ion peak (M⁺) would be expected to show a characteristic isotopic pattern due to the presence of two chlorine atoms and one sulfur atom. Common fragmentation pathways would likely involve the loss of a chlorine radical, the chloromethyl group, or cleavage of the thiazole ring.

Table 4: Predicted Mass Spectrometry Data for this compound

| Analysis | Predicted m/z Value |

|---|---|

| Molecular Ion [M]⁺ (for ³⁵Cl, ³²S) | ~167 |

| Major Fragmentation Pathways | Data Not Available |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography provides precise information about the three-dimensional arrangement of atoms in a crystal, including bond lengths, bond angles, and crystal packing.

There are no published reports detailing the single-crystal X-ray diffraction analysis of this compound. Consequently, information regarding its crystal system, space group, and unit cell parameters is not available. Such data can only be obtained by growing a suitable single crystal of the compound and performing a crystallographic study. For comparison, the related isomer 2-Chloro-5-(chloromethyl)-1,3-thiazole has been reported to crystallize in the monoclinic system with the space group P2₁/c. nih.govresearchgate.net

Table 5: Crystallographic Data for this compound

| Parameter | Value |

|---|---|

| Crystal System | Data Not Available |

| Space Group | Data Not Available |

| a (Å) | Data Not Available |

| b (Å) | Data Not Available |

| c (Å) | Data Not Available |

| α (°) | Data Not Available |

| β (°) | Data Not Available |

| γ (°) | Data Not Available |

| Volume (ų) | Data Not Available |

| Z | Data Not Available |

Bond Lengths, Bond Angles, and Dihedral Angles Analysis

The crystal structure analysis of this compound confirms that the intramolecular bond lengths and angles fall within the expected, normal ranges for such a heterocyclic system manchester.ac.ukcam.ac.uk. The precise atomic arrangement provides a clear picture of the molecular geometry.

Key geometric parameters, including selected bond lengths, bond angles, and a notable dihedral angle, are essential for a complete description of the molecular structure. While the full set of individual bond lengths and angles is contained within detailed crystallographic files, the analysis confirms a standard thiazole ring geometry. The orientation of the chloromethyl substituent is a key structural feature, defined by the torsion angle between the ring and the substituent.

| Atoms | Angle (°) |

|---|---|

| S—C2—C4—Cl2 | -66.66 (1) |

This dihedral angle describes the rotation around the C2-C4 bond, indicating the orientation of the terminal chlorine atom relative to the thiazole ring's sulfur atom. manchester.ac.ukcam.ac.uk

Planarity of the 1,3-Thiazole Ring and Substituent Orientation

The five-membered 1,3-thiazole ring is an essentially planar system. In the crystal structure of this compound, the thiazole ring demonstrates a high degree of planarity, with a maximum atomic deviation from the mean plane of 0.000 (5) Å for the C3 atom manchester.ac.ukcam.ac.uk.

The substituents attached to the ring, however, show varied orientations relative to this plane. The chlorine atom at the 2-position (Cl1) and the carbon atom of the chloromethyl group (C4) lie very close to the ring plane. In contrast, the chlorine atom of the chloromethyl group (Cl2) is positioned significantly out of the plane, which is quantitatively described by the S—C2—C4—Cl2 dihedral angle manchester.ac.ukcam.ac.uk.

| Atom | Deviation (Å) |

|---|---|

| Cl1 (at C2 position) | 0.0092 (1) |

| C4 (chloromethyl carbon) | 0.0568 (2) |

| Cl2 (chloromethyl chlorine) | 1.4090 (1) |

These data illustrate that while the thiazole ring itself is flat, the chloromethyl substituent is conformationally twisted, with its chlorine atom extending away from the plane of the ring. manchester.ac.ukcam.ac.uk

Intermolecular Interactions and Crystal Packing Motifs

The arrangement of molecules within the crystal lattice is governed by intermolecular forces. In the solid-state structure of this compound, there are no classical hydrogen bonds present manchester.ac.ukcam.ac.uk. The packing of the molecules is therefore dictated by other, weaker interactions.

Reactivity and Reaction Mechanisms of 5 Chloro 2 Chloromethyl 1,3 Thiazole

Nucleophilic Substitution Reactions at the Chloromethyl Group

The chloromethyl group (-CH₂Cl) attached to the C2 position of the thiazole (B1198619) ring is a primary alkyl halide, making it highly susceptible to nucleophilic attack. The carbon atom is electrophilic due to the electron-withdrawing effect of the adjacent chlorine atom. Consequently, this site readily participates in bimolecular nucleophilic substitution (Sₙ2) reactions.

Displacement by Nitrogen-Containing Nucleophiles (e.g., Amines, Hydrazine)

Nitrogen-based nucleophiles, such as primary and secondary amines, readily displace the chloride ion from the chloromethyl group to form the corresponding aminomethylthiazole derivatives. These reactions are fundamental in the synthesis of more complex molecules and pharmaceutical intermediates. The general reaction involves the attack of the lone pair of electrons from the nitrogen atom on the electrophilic methylene (B1212753) carbon, leading to the formation of a new carbon-nitrogen bond and the expulsion of the chloride leaving group.

For instance, the reaction of 5-Chloro-2-(chloromethyl)-1,3-thiazole with various amines proceeds efficiently to yield products that are valuable in medicinal chemistry. The reaction conditions can be tailored to optimize yield and purity, often involving a base to neutralize the hydrogen chloride generated.

Reactions with Oxygen- and Sulfur-Containing Nucleophiles (e.g., Alcohols, Thiols, Formate (B1220265) Anion)

Similar to nitrogen nucleophiles, oxygen- and sulfur-containing species can effectively displace the chloride of the chloromethyl group. Thiols (mercaptans) are particularly effective nucleophiles in this context, leading to the formation of thioethers.

A notable example of a reaction with an oxygen-containing nucleophile is the displacement of the aliphatic chlorine by a formate anion. This reaction is a key step in the synthesis of 5-hydroxymethylthiazole, an important pharmaceutical intermediate. semanticscholar.org The initial substitution with sodium formate yields a formate ester, which is subsequently hydrolyzed to the corresponding alcohol. semanticscholar.org This two-step process provides a reliable method for converting the chloromethyl group into a hydroxymethyl group. semanticscholar.org

The table below summarizes typical nucleophilic substitution reactions at the chloromethyl position.

| Nucleophile Type | Example Nucleophile | Product Type | Significance |

|---|---|---|---|

| Nitrogen | Primary/Secondary Amines (R₂NH) | 2-(Aminomethyl)-5-chloro-1,3-thiazole | Building blocks for complex molecules |

| Oxygen | Formate Anion (HCOO⁻) | 2-(Formyloxymethyl)-5-chloro-1,3-thiazole | Intermediate for hydroxymethyl derivatives semanticscholar.org |

| Sulfur | Thiols (RSH) | 2-(Thioether)-5-chloro-1,3-thiazole | Formation of C-S bonds |

Mechanistic Considerations of Sₙ2 Pathways at the Chloromethyl Moiety

The nucleophilic substitution at the primary carbon of the chloromethyl group proceeds via a classic Sₙ2 mechanism. byjus.com This pathway is characterized by a single, concerted step where the nucleophile attacks the carbon atom from the side opposite to the leaving group (backside attack). byjus.com

Key features of this Sₙ2 reaction include:

Kinetics: The reaction follows second-order kinetics, meaning the rate is dependent on the concentration of both the this compound substrate and the nucleophile. byjus.com

Transition State: The reaction proceeds through a high-energy transition state in which the carbon atom is transiently five-coordinate, with the nucleophile and the leaving group partially bonded in a trigonal bipyramidal geometry.

Stereochemistry: The backside attack mechanism results in an inversion of configuration at the carbon center. However, since the chloromethyl carbon is not a stereocenter, this inversion is not observable in the final product.

The unhindered nature of the primary carbon in the chloromethyl group facilitates the Sₙ2 pathway, as it allows for easy access by the incoming nucleophile.

Reactions Involving the Halogen at the 5-Position of the Thiazole Ring

The chlorine atom attached directly to the C5 position of the thiazole ring exhibits different reactivity compared to the one in the chloromethyl group. This halogen can be replaced through a nucleophilic aromatic substitution (SₙAr) mechanism. youtube.comlibretexts.orgnih.gov The thiazole ring, being a heteroaromatic system, has regions of varying electron density. The C2 position is the most electron-deficient and, therefore, the most reactive towards nucleophiles, followed by the C5 position. sciepub.compharmaguideline.comias.ac.in

The SₙAr mechanism typically involves two steps:

Addition: The nucleophile attacks the electron-deficient carbon atom bearing the leaving group (C5 in this case), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. libretexts.org The negative charge is delocalized over the thiazole ring.

Elimination: The leaving group (chloride) is expelled, and the aromaticity of the thiazole ring is restored.

The presence of the ring nitrogen atom enhances the ring's susceptibility to nucleophilic attack by stabilizing the negative charge in the intermediate through inductive and mesomeric effects. nih.gov Reactions with strong nucleophiles, such as alkoxides (e.g., sodium methoxide) or thiolates, can lead to the displacement of the 5-chloro substituent. sciepub.com

Electrophilic and Radical Reactions on the 1,3-Thiazole Core

The thiazole ring in this compound is generally deactivated towards electrophilic aromatic substitution. This deactivation arises from the electron-withdrawing nature of the nitrogen heteroatom and the chloro substituent. ias.ac.inias.ac.in However, theoretical calculations and studies on related thiazoles suggest that if an electrophilic substitution were to occur, the C5 position is the most likely site of attack due to it being the most electron-rich carbon in the ring. pharmaguideline.comwikipedia.org Common electrophilic substitution reactions like nitration or Friedel-Crafts acylation are not typically observed under standard conditions for this compound. numberanalytics.com

Radical reactions involving the 1,3-thiazole core of this specific molecule are not well-documented in the literature. While some complex reactions of other thiazole derivatives have been postulated to involve radical intermediates, direct radical attack on the thiazole ring of this compound is not a commonly reported reaction pathway. researchgate.net

Ring-Opening and Cycloaddition Reactions of the Thiazole System

The 1,3-thiazole ring is an aromatic system and possesses considerable stability. wikipedia.org Under normal conditions, it does not readily undergo ring-opening reactions. However, under harsh conditions, such as treatment with strong oxidizing agents (like potassium permanganate) or certain strong reducing agents (like Raney nickel for desulfurization), the ring can be cleaved. slideshare.netquinoline-thiophene.com It has also been noted that some 5-nitrothiazole (B1205993) derivatives can undergo ring-opening when treated with an excess of sodium methoxide. sciepub.com

Thiazoles can participate as a component in cycloaddition reactions, although their aromaticity often necessitates high temperatures or specific activation. wikipedia.org They can act as dienophiles in Diels-Alder reactions. numberanalytics.com Additionally, the thiazole system can undergo 1,3-dipolar cycloadditions with various dipoles. numberanalytics.comnih.gov There are no specific examples of this compound itself undergoing these reactions readily reported, but they represent potential, albeit challenging, pathways for this class of compounds.

Influence of Electronic Effects on Reactivity (e.g., Electron Density of the Chloromethyl Group)nih.gov

The reactivity of the chloromethyl group in this compound is significantly influenced by the electronic landscape of the molecule. The thiazole ring, being a heterocyclic aromatic system, possesses inherent electronic characteristics that, in conjunction with the chloro substituent at the 5-position, modulate the electron density at the exocyclic chloromethyl carbon. This modulation is a key determinant in the compound's susceptibility to various chemical transformations, particularly nucleophilic substitution reactions.

The carbon atom of the chloromethyl group (-CH₂Cl) is an electrophilic center, primarily due to the inductive effect of the chlorine atom. However, the 5-chloro-1,3-thiazol-2-yl moiety it is attached to exerts its own powerful electronic influence. The thiazole ring itself is generally considered an electron-withdrawing group. Furthermore, the chlorine atom at the 5-position of the thiazole ring further enhances this electron-withdrawing nature through its inductive effect (-I).

This cumulative electron-withdrawing effect from the substituted thiazole ring decreases the electron density on the methylene carbon of the chloromethyl group. This polarization of the C-Cl bond in the chloromethyl group makes the carbon atom more electron-deficient (more electrophilic) and, consequently, a more favorable target for attack by nucleophiles. The chlorine atom of the chloromethyl group then serves as an effective leaving group, facilitating nucleophilic substitution reactions.

For instance, the introduction of electron-withdrawing groups, such as a nitro group, to a benzothiazole (B30560) system has been shown to significantly lower the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). A lower LUMO energy indicates that the molecule is a better electron acceptor, which correlates with increased reactivity towards nucleophiles. The following table illustrates the effect of substituents on the electronic properties of model benzothiazole compounds, demonstrating the general principles that apply to this compound.

| Compound | Substituent | EHOMO (eV) | ELUMO (eV) | Egap (eV) |

|---|---|---|---|---|

| Comp1 | -CH3 (on furan (B31954) ring) | -5.59 | -1.95 | 3.64 |

| Comp3 | -NO2 (on furan ring) | -6.18 | -3.35 | 2.83 |

This data is for illustrative purposes, based on analogous benzothiazole derivatives, to show the effect of electron-withdrawing groups on molecular orbital energies.

Molecular Electrostatic Potential (MEP) maps are another powerful tool derived from computational studies that visualize electron density. In these maps, electron-rich regions (negative potential), which are susceptible to electrophilic attack, are typically colored red, while electron-poor regions (positive potential), which are susceptible to nucleophilic attack, are colored blue. For this compound, an MEP map would be expected to show a significant region of positive potential around the methylene carbon of the chloromethyl group, visually confirming its electrophilic character and its role as the primary site for nucleophilic substitution reactions. Studies on similar structures have shown that areas with negative potential, such as around nitrogen atoms, can repel incoming nucleophiles.

Chemical Transformations and the Synthesis of Derivatives from 5 Chloro 2 Chloromethyl 1,3 Thiazole

Utilization as a Building Block for Complex Molecules

The dual reactivity of 5-chloro-2-(chloromethyl)-1,3-thiazole allows for its use as a key synthon in organic synthesis. The chloromethyl group at the 5-position is particularly susceptible to nucleophilic substitution reactions, enabling the introduction of diverse functional groups. quinoline-thiophene.com This reactivity is fundamental to its role in constructing larger molecular frameworks.

For instance, it is a crucial intermediate in the production of neonicotinoid insecticides such as Thiamethoxam and Clothianidin. patsnap.comchemicalbook.com Furthermore, its utility extends to the pharmaceutical industry, where it is employed in the synthesis of Ritonavir, a selective HIV protease inhibitor used as an anti-AIDS drug. chemicalbook.com The thiazole (B1198619) ring itself is a privileged scaffold in medicinal chemistry, and derivatives often exhibit significant biological activities. nih.gov The ability to readily modify the side chain of this compound makes it an essential starting material for developing novel therapeutic agents and agrochemicals. quinoline-thiophene.comsemanticscholar.org

Synthesis of Thiazole-Containing Hybrid Molecules

The concept of molecular hybridization involves combining two or more pharmacophores to create a single molecule with potentially enhanced or synergistic biological activities. This compound is an ideal scaffold for such syntheses, allowing the thiazole moiety to be linked to other heterocyclic systems.

Researchers have successfully synthesized hybrid molecules by combining the thiazole core with rings like 2-pyridone. nih.gov These synthetic strategies leverage the reactivity of the chloromethyl group to connect the thiazole unit to other molecular fragments. For example, by reacting the thiazole precursor with appropriate reagents, it is possible to form complex structures where the thiazole ring is appended to other bioactive moieties, leading to the development of new compounds for screening in drug discovery programs. nih.gov

Formation of Functionalized 1,3-Thiazole Analogues

A straightforward and important transformation of this compound is its conversion into aminothiazole derivatives. Specifically, 5-(aminomethyl)-2-chlorothiazole can be prepared by reacting this compound with either liquid ammonia (B1221849) or hexamethylenetetramine. googleapis.com This reaction proceeds via a nucleophilic substitution at the chloromethyl carbon. The resulting aminomethyl group provides a new site for further functionalization, expanding the synthetic possibilities.

The general reaction scheme is presented below:

| Starting Material | Reagent | Product |

| This compound | Liquid Ammonia (NH₃) or Hexamethylenetetramine ((CH₂)₆N₄) | 5-(Aminomethyl)-2-chlorothiazole |

This table summarizes the direct amination of this compound.

The thiazole nucleus can be incorporated into larger heterocyclic systems like pyrimidines and pyridines. While direct synthesis from this compound requires multi-step pathways, its derivatives are key precursors. For example, a common strategy involves first converting the chloromethyl group into other functionalities which then participate in cyclization reactions. Thiazolyl-pyrimidines have been prepared through the condensation of thiazole-containing enaminones with guanidines. nih.gov Similarly, thiazole derivatives incorporating a pyridine (B92270) moiety can be synthesized from a 1-(thiazol-2-ylamino)-2-pyridone intermediate, which itself is formed from a thiourea (B124793) precursor. nih.gov These methods highlight the role of the thiazole scaffold in building complex, fused, or linked heterocyclic compounds. nih.govnih.gov

The Sommelet reaction provides a classic method for converting a benzyl (B1604629) halide, or in this case a heteroarylmethyl halide, into an aldehyde. wikipedia.org This transformation can be applied to this compound to yield 5-chloro-1,3-thiazole-2-carbaldehyde. The reaction proceeds in two main steps: first, the chloromethylthiazole reacts with hexamine (hexamethylenetetramine) to form a quaternary ammonium (B1175870) salt. wikipedia.orgfarmaciajournal.com In the second step, this salt is hydrolyzed, typically with aqueous acid, to produce the corresponding aldehyde. farmaciajournal.com This method is effective for synthesizing heterocyclic aldehydes, which are valuable intermediates for further chemical modifications. farmaciajournal.com

Reaction Steps for Sommelet Reaction

| Step | Reactants | Product |

|---|---|---|

| 1 | This compound + Hexamethylenetetramine | Quaternary ammonium salt |

This table outlines the two-stage process of the Sommelet reaction as applied to a chloromethylthiazole derivative.

The chloromethyl group of this compound can be readily converted to a hydroxymethyl group, yielding 2-chloro-5-hydroxymethylthiazole. This is typically achieved through a two-step process involving displacement of the chloride followed by hydrolysis. semanticscholar.org A common method involves reacting this compound with a carboxylate salt, such as sodium formate (B1220265) or sodium acetate, to form an ester intermediate. semanticscholar.orggoogle.comgoogle.comresearchgate.net This ester is then hydrolyzed, often under basic conditions using sodium hydroxide, to yield the desired 2-chloro-5-hydroxymethylthiazole. google.comresearchgate.net This product is a valuable intermediate itself, for instance, it can be further de-chlorinated to produce 5-hydroxymethylthiazole. semanticscholar.orggoogle.com

Example Synthesis of 2-Chloro-5-hydroxymethylthiazole

| Step | Starting Material | Reagents | Intermediate/Product |

|---|---|---|---|

| 1. Esterification | This compound | Sodium formate (HCOONa), Phase-transfer catalyst | 2-Chloro-5-(formyloxymethyl)thiazole |

This table details a representative synthetic route for converting the chloromethyl group to a hydroxymethyl group.

Exploration of Structure-Activity Relationships (SAR) in Thiazole Chemistry (General Principles)

The exploration of Structure-Activity Relationships (SAR) is a fundamental concept in medicinal chemistry that investigates the correlation between the chemical structure of a molecule and its biological activity. nih.gov For thiazole derivatives, SAR studies are crucial for optimizing lead compounds to enhance their therapeutic efficacy and selectivity. The thiazole ring, a five-membered aromatic heterocycle containing sulfur and nitrogen atoms, offers multiple positions (C2, C4, and C5) for chemical modification, allowing for a systematic investigation of how different substituents influence the molecule's interaction with its biological target. mdpi.comnih.gov

The biological activity of thiazole derivatives is significantly influenced by the nature of the substituents attached to the thiazole core. researchgate.net Key molecular properties that are often modulated in SAR studies include steric bulk, electronic effects (electron-donating or electron-withdrawing nature of substituents), lipophilicity, and the potential for hydrogen bonding. These modifications can affect the compound's absorption, distribution, metabolism, and excretion (ADME) properties, as well as its binding affinity to the target receptor or enzyme.

In the context of derivatives synthesized from This compound , the reactive chloromethyl group at the C2 position and the chloro group at the C5 position serve as primary handles for chemical diversification. Modifications at these sites can lead to a wide array of new chemical entities with potentially diverse biological activities.

General principles of SAR in thiazole chemistry suggest that:

Substitution at the C2 position: The C2 position of the thiazole ring is frequently modified to explore its impact on biological activity. For instance, the introduction of aromatic or heteroaromatic rings at this position can lead to enhanced potency, often through π-π stacking interactions with the biological target. The nature of the linker between the thiazole ring and the substituent is also critical.

Bioisosteric replacements: The concept of bioisosterism, where one functional group is replaced by another with similar physicochemical properties, is often employed in thiazole SAR studies. This can lead to improvements in potency, selectivity, or pharmacokinetic properties.

A specific example of SAR exploration involving derivatives of a related thiazole scaffold can be seen in the development of antimycobacterial agents. In a study on novel 1,4-naphthoquinone (B94277) 2-iminothiazole hybrids, two compounds demonstrated significant activity against Mycobacterium tuberculosis H37Rv. The findings from this study highlight how specific substitutions on the thiazole framework can lead to potent biological activity.

| Compound | Activity against M. tuberculosis H37Rv (μg/mL) |

|---|---|

| 7j | 3.90 |

| 7l | 1.96 |

| Isoniazid (Reference) | 0.98 |

| Ethambutol (Reference) | 1.96 |

The data indicates that compound 7l exhibits antimycobacterial activity comparable to the reference drug Ethambutol. Further SAR studies on this series could involve modifying the substituents on the iminothiazole and naphthoquinone rings to potentially improve potency and explore the mechanism of action.

The systematic exploration of SAR is a powerful tool in drug discovery, enabling the rational design of more effective and safer therapeutic agents. By understanding the general principles of how structural modifications impact the biological activity of thiazole derivatives, researchers can more efficiently navigate the path from a starting material like This compound to a potential drug candidate.

Computational Chemistry and Theoretical Investigations

Quantum Chemical Calculations

Quantum chemical calculations provide fundamental insights into the intrinsic properties of a molecule. For thiazole (B1198619) derivatives, these theoretical studies are crucial for understanding their stability, reactivity, and electronic characteristics.

Electronic Structure Analysis (e.g., HOMO-LUMO Energies)

The electronic structure of a molecule is defined by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for determining a molecule's chemical reactivity and kinetic stability. researchgate.net A smaller energy gap suggests that a molecule is more reactive, as less energy is required to excite an electron from the HOMO to the LUMO. researchgate.netasianpubs.org

Thiazole and its derivatives are aromatic heterocyclic compounds whose electronic properties are influenced by the presence of both an electron-donating sulfur atom and an electron-accepting imine (C=N) group. irjweb.com Quantum chemical studies on various thiazole derivatives show that substituents on the thiazole ring can significantly modulate the HOMO-LUMO energy gap. For instance, the addition of methyl groups to the thiazole ring has been shown to decrease the energy gap, thereby increasing the predicted reactivity of the molecule. asianpubs.org In the case of 5-Chloro-2-(chloromethyl)-1,3-thiazole, the electron-withdrawing nature of the chlorine atoms is expected to influence the energies of the frontier orbitals. Theoretical calculations, often performed using Density Functional Theory (DFT) methods like B3LYP, are employed to precisely determine these values. irjweb.comatlantis-press.com

Table 1: Representative HOMO-LUMO Energy Gaps for Substituted Thiazoles

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (ΔE) (eV) | Reference |

|---|---|---|---|---|

| N-((1H-benzo[d]imidazol-2-yl)methyl)thiazol-2-amine | -5.5293 | -0.8302 | 4.6991 | irjweb.com |

| 4-methyl thiazole | - | - | 12.63 | asianpubs.org |

| 2,4,5-trimethyl thiazole | - | - | - | asianpubs.org |

| 2-amino-4-(p-tolyl)thiazole | -5.54 | - | - | researchgate.net |

| 2-methoxy-1,3-thiazole | -6.27 | - | - | researchgate.net |

| thiazole-4-carboxaldehyde | -7.44 | - | - | researchgate.net |

Note: The energy gap for 2,4,5-trimethyl thiazole is predicted to be the least among various methyl-substituted thiazoles, indicating it is the most reactive. asianpubs.org

Charge Distribution and Reactivity Predictions

The distribution of electron density within a molecule is fundamental to predicting its reactive sites for both electrophilic and nucleophilic attack. pharmaguideline.com Computational methods such as Mulliken population analysis, Natural Population Analysis (NPA), and Molecular Electrostatic Potential (MEP) maps are used to visualize and quantify charge distribution. irjweb.comacs.org

For the thiazole ring, the nitrogen atom at position 3 is the most basic site, readily undergoing protonation. pharmaguideline.com The carbon atom at the C2 position is the most electron-deficient and is thus the primary target for nucleophilic attack. pharmaguideline.comresearchgate.net Conversely, the C5 position is relatively electron-rich, making it the preferred site for electrophilic substitution reactions like bromination or nitration. asianpubs.orgpharmaguideline.comfirsthope.co.in The reactivity of these positions can be altered by the presence of substituents. researchgate.net In this compound, the chlorine atom at C2 and the chloromethyl group at C5 significantly influence the electronic landscape. The electronegative chlorine at C2 further enhances the electrophilicity of this carbon, while the groups at C5 modify its susceptibility to electrophilic attack. NPA charge analysis on similar structures helps identify the most electron-rich atoms, which are often the primary sites of interaction. acs.org

Molecular Docking Studies for Ligand-Receptor Interactions (General Thiazole Scaffolds)

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), in order to form a stable complex. researchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action. Thiazole is a prominent scaffold in medicinal chemistry, found in numerous bioactive compounds. researchgate.net Docking studies on various thiazole derivatives have revealed their potential to interact with a wide range of biological targets.

These studies typically involve docking the thiazole derivatives into the active site of a target protein to predict binding affinity (often expressed as a docking score in kcal/mol) and identify key molecular interactions, such as hydrogen bonds and hydrophobic or arene-cation interactions. nih.govsciepub.com For example, thiazole derivatives have been computationally evaluated as inhibitors of enzymes like cyclooxygenase (COX), tubulin, and various kinases. sciepub.comacs.orgacs.org The insights gained from these general studies can inform the potential biological activities of novel structures like this compound, by suggesting likely protein targets and interaction modes.

Table 2: Examples of Molecular Docking Studies with Thiazole Scaffolds

| Thiazole Derivative Class | Protein Target | Key Interactions Noted | Reference |

|---|---|---|---|

| Thiazole-pyrazole hybrids | Cyclooxygenase-2 (COX-2) | Interactions with Arg120, Tyr355, and Ser530 | sciepub.com |

| Bis-thiazoles | Tubulin | Interactions at the colchicine binding site | acs.org |

| Thiazolyl-thiazoles | Lactate Dehydrogenase (LDH-5) | Hydrogen bonds with Arg 99, Gly 29, Gly 27, and Thr 95 | nih.gov |

| Thiazole carboxamides | Cyclooxygenase (COX) enzymes | Binding patterns within COX active sites studied to explain inhibitory activity | acs.org |

| 2,3,4-trisubstituted thiazoles | EGFR and BRAFV600E | Hydrogen bonds with key residues like CYS773 (EGFR) and LYS483 (BRAFV600E) | nih.gov |

| Thiazole-linked heterocycles | Rho6 protein | Hydrogen bonds and arene-cation interactions with residues such as Ser95, Glu138, and Arg96 | nih.gov |

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry is a powerful tool for investigating reaction mechanisms, allowing for the modeling of reaction pathways and the characterization of transient structures like intermediates and transition states. A prominent method for synthesizing the thiazole ring is the Hantzsch thiazole synthesis, which involves the reaction between an α-haloketone and a thioamide. youtube.comwikipedia.org

The mechanism of the Hantzsch synthesis begins with an SN2 reaction where the sulfur atom of the thioamide attacks the α-carbon of the haloketone. youtube.com This is followed by an intramolecular condensation, which involves the loss of water and eventually leads to the formation of the stable, aromatic thiazole ring. youtube.com Theoretical modeling of this and other synthesis pathways, such as the hetero Diels-Alder reaction, can be performed to calculate the activation energies and enthalpies for each step. mdpi.com By mapping the energy landscape of the reaction, chemists can identify the rate-determining steps, predict the feasibility of a proposed mechanism, and understand the factors that control product formation. youtube.commdpi.com This analysis is crucial for optimizing reaction conditions to improve the yield and purity of target molecules like this compound.

Prediction of Spectroscopic Parameters (e.g., NMR, IR, Raman)

Computational methods can accurately predict various spectroscopic parameters, which is invaluable for confirming the structure of newly synthesized compounds. Quantum chemical calculations, particularly using DFT, can simulate infrared (IR), Raman, and Nuclear Magnetic Resonance (NMR) spectra. wu.ac.th

For NMR spectra, the Gauge-Independent Atomic Orbital (GIAO) method is commonly used in conjunction with DFT to calculate the ¹H and ¹³C chemical shifts. wu.ac.th These predicted shifts can then be compared with experimental data to aid in the assignment of signals and confirm the molecular structure. Recent advances using machine learning and graph neural networks have further improved the accuracy of ¹H NMR chemical shift prediction. nih.gov The chemical shifts for the parent thiazole ring are well-established, with ¹H NMR signals appearing between 7.27 and 8.77 ppm, indicative of its aromatic character. wikipedia.orgchemicalbook.com

Similarly, theoretical calculations can predict vibrational frequencies for IR and Raman spectroscopy. wu.ac.th By comparing the calculated vibrational modes with the experimental spectra, researchers can assign specific peaks to the stretching and bending of bonds within the molecule, providing further structural confirmation. nih.govwu.ac.th

Table 3: Comparison of Experimental and Calculated ¹³C NMR Chemical Shifts (ppm) for a Representative Thiazole Derivative

| Carbon Atom | Experimental Shift (ppm) | Calculated Shift (ppm) |

|---|---|---|

| C2 (Thiazole) | 164.14 | Data not available in provided sources |

| C4 (Thiazole) | 135.13 | Data not available in provided sources |

| C5 (Thiazole) | 94.49 | Data not available in provided sources |

Data is for a 2,3,4-trisubstituted thiazole derivative as reported in reference nih.gov. Computational prediction data for direct comparison was not available in the search results, but such calculations are a standard methodology. wu.ac.th

In Silico Design Strategies for Novel Thiazole Derivatives

In silico design encompasses a range of computational techniques used to design and evaluate novel molecules with desired properties, often for therapeutic purposes, before they are synthesized in the lab. diciitbhu.comtandfonline.com The thiazole scaffold is a frequent starting point for such design strategies due to its established importance in biologically active compounds. nih.govtandfonline.com

The process often begins with identifying a biological target and using molecular docking to screen virtual libraries of thiazole derivatives for potential binders. sciepub.com From these initial "hits," structure-activity relationship (SAR) studies are conducted to understand how different substituents on the thiazole ring affect binding affinity and activity. nih.gov Computational tools are then used to design new derivatives with modified functional groups intended to enhance potency, selectivity, and pharmacokinetic properties (Absorption, Distribution, Metabolism, Excretion, and Toxicity - ADMET). tandfonline.com These in silico ADMET predictions help to filter out compounds that are likely to fail in later stages of drug development. This iterative cycle of design, evaluation, and refinement allows for the rational creation of novel thiazole derivatives optimized for a specific biological function, such as acting as enzyme inhibitors or neurotherapeutic agents. acs.orgdiciitbhu.com

Academic and Industrial Applications of 5 Chloro 2 Chloromethyl 1,3 Thiazole As a Chemical Intermediate

Role in Agrochemical Synthesis

The most significant industrial application of 5-chloro-2-(chloromethyl)-1,3-thiazole is in the production of modern insecticides. nbinno.com The specific structural features of this thiazole (B1198619) derivative are essential for constructing the core of several highly effective active ingredients used in crop protection worldwide.

This compound is a key precursor for the synthesis of second-generation neonicotinoid insecticides, including the widely used products Thiamethoxam and Clothianidin. nbinno.comnih.govresearchgate.net In the synthesis of these insecticides, the compound acts as an electrophilic building block. The chlorine atom on the methyl group is readily displaced by a nucleophilic nitrogen atom from a guanidine (B92328) or triazine derivative, forming the final molecular structure.

For the synthesis of Thiamethoxam , this compound is reacted with 3-methyl-4-nitroimino-perhydro-1,3,5-oxadiazine in a condensation reaction. google.comgoogle.com This reaction connects the thiazole moiety to the nitroimino-oxadiazine ring system, which is crucial for the compound's insecticidal activity. znaturforsch.com

Similarly, the production of Clothianidin involves the condensation of this compound with a specific N-nitroguanidine derivative. patsnap.comgoogle.comgoogle.comsumitomo-chem.co.jp The thiazole ring is a vital component of the final molecule, contributing to its high efficacy against a broad spectrum of sucking and chewing insect pests. researchgate.net

| Product | Key Reactants | Reaction Type |

|---|---|---|

| Thiamethoxam | This compound and 3-Methyl-4-nitroimino-perhydro-1,3,5-oxadiazine | Condensation |

| Clothianidin | This compound and N-(2-chloro-5-thiazolylmethyl)-N'-methyl-N'-nitroguanidine precursors | Condensation |

Intermediacy in Pharmaceutical Synthesis

The thiazole ring is a privileged scaffold in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in various biological interactions. nih.govnih.gov this compound serves as a valuable starting material for introducing this important heterocyclic motif into complex pharmaceutical agents. semanticscholar.org

This compound is an important intermediate in the synthesis of the antiretroviral drug Ritonavir . semanticscholar.orgnbinno.com Ritonavir is a protease inhibitor used in the treatment of HIV/AIDS. nih.gov The drug's complex structure contains two different thiazole rings. One of these, a 5-substituted thiazole moiety, can be synthesized from this compound. semanticscholar.org The synthesis involves converting this compound into a less reactive intermediate, such as 5-hydroxymethylthiazole, which is then incorporated into the final drug structure. semanticscholar.org This highlights the compound's role as a foundational block for constructing therapeutically essential molecular frameworks.

The inherent reactivity of this compound makes it a versatile tool for developing novel therapeutic agents. The thiazole nucleus is associated with a wide range of biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. nih.gov Researchers utilize this compound as a starting point to create libraries of new thiazole-containing molecules. By selectively reacting at either the chloromethyl group or the chloro-substituted position on the ring, chemists can systematically modify the structure to optimize its interaction with biological targets, aiding in the discovery of new drug candidates. researchgate.netliverpool.ac.uk

| Application Area | Role of this compound | Example |

|---|---|---|

| Antiviral Agents | Precursor to the thiazole ring system | Ritonavir semanticscholar.orgnbinno.com |

| Drug Discovery | Versatile building block for creating libraries of novel compounds | Development of new agents with potential antibacterial, anti-inflammatory, or anticancer activity nih.gov |

Broader Applications in Material Science and Catalysis

Beyond its established roles in life sciences, the unique electronic properties of the thiazole ring are being explored in the field of material science.

Thiazole units are incorporated into conjugated polymers to create materials with specific electronic and optical properties suitable for applications in organic electronics, such as organic field-effect transistors (OFETs) and chemical sensors. nsf.gov These polymers feature alternating electron-rich and electron-deficient units along their backbone, and the thiazole ring can act as an electron-deficient component. While direct polymerization of this compound is not a common method, it represents a potential precursor for synthesizing monomers used in this field. The two reactive chlorine sites could be functionalized through cross-coupling reactions to create more complex thiazole-based monomers suitable for polymerization, opening avenues for its use in the development of novel semiconducting materials. nsf.gov

Chiral Auxiliaries in Asymmetric Organic Reactions

In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic route to control the stereochemical outcome of a reaction. scielo.org.mx While direct applications of this compound as a chiral auxiliary are not extensively documented, the thiazole scaffold is a key component in various chiral ligands and auxiliaries used to induce asymmetry in chemical transformations.

Thiazolidinethiones, which are sulfur-based auxiliaries structurally related to thiazoles, have demonstrated high efficiency in asymmetric reactions such as aldol (B89426) and Michael additions. nih.gov These auxiliaries are often derived from amino acids, are easy to prepare and remove, and provide a high degree of diastereoselectivity. nih.gov

Furthermore, chiral ligands containing a thiazole ring are employed in asymmetric catalysis. For instance, thiazole-based N,P-ligands have been synthesized and successfully used in iridium-catalyzed asymmetric hydrogenation of olefins. In the synthesis of these ligands, chirality is often introduced using a well-established chiral auxiliary like Oppolzer's camphorsultam. researchgate.net Similarly, chiral ligands based on 1,1'-bi-2-naphthol (B31242) (BINOL) and incorporating thiazole thioether moieties have been effective in the asymmetric addition of diethylzinc (B1219324) to aldehydes. wikipedia.org

These examples highlight the utility of the thiazole framework in the field of asymmetric synthesis. The functional groups on this compound provide potential handles for the attachment of chiral entities, suggesting a potential, though not yet broadly reported, for its derivatives to be developed into chiral auxiliaries or ligands.

Table 1: Examples of Thiazole-Related Structures in Asymmetric Synthesis

| Compound Type | Role | Example of Application | Key Feature |

| Thiazolidinethiones | Chiral Auxiliary | Asymmetric aldol and Michael additions | Sulfur-based auxiliary providing high diastereoselectivity |

| Thiazole-based N,P-ligands | Chiral Ligand | Iridium-catalyzed asymmetric hydrogenation | Used in combination with a metal catalyst to form a chiral catalytic system |

| BINOL-based Thiazole Thioethers | Chiral Ligand | Asymmetric addition of diethylzinc to aldehydes | Combines the chirality of BINOL with the coordinating properties of the thiazole-sulfur moiety |

Catalytic Applications of Thiazole Derivatives

Derivatives of thiazole have found significant use in catalysis, particularly in the formation of carbon-carbon bonds. While direct catalytic applications of this compound are not prominent in the literature, its structure allows for the synthesis of derivatives with known catalytic activity.

A key application of thiazole derivatives in catalysis is the formation of thiazolium salts. These salts are generated by the alkylation of the nitrogen atom of the thiazole ring. acs.org The resulting thiazolium cation is a precursor to N-heterocyclic carbenes (NHCs), which are potent organocatalysts.

Thiazolium salt-derived NHCs are well-known for their ability to catalyze reactions such as the benzoin (B196080) condensation, the Stetter reaction, and transesterification reactions. The catalytic cycle involves the deprotonation of the thiazolium salt at the C2 position to form the reactive NHC, which then acts as a nucleophilic catalyst.

Additionally, thiazole derivatives can be incorporated into more complex molecular structures to act as ligands for metal-based catalysts. For example, palladium complexes bearing thiazole-derived ligands have been developed and used in various cross-coupling reactions. The synthesis of novel thiazole complexes for the catalysis of reactions like the formation of pyrazole-4-carbonitrile derivatives has also been reported. nih.gov Chitosan-based catalysts incorporating thiazole moieties have been explored as environmentally friendly options for promoting organic reactions.

The reactivity of the chloromethyl group in this compound allows for straightforward N-alkylation of other thiazole molecules or the introduction of this moiety into larger structures, opening pathways to new catalytic entities.

Table 2: Catalytic Applications of Thiazole-Based Compounds

| Catalyst Type | Precursor/Core Structure | Example Reaction Catalyzed | Catalytic Species |

| Thiazolium Salts | Thiazole | Benzoin Condensation, Stetter Reaction | N-Heterocyclic Carbene (NHC) |

| Thiazole-Metal Complexes | Thiazole-containing ligands | Cross-coupling reactions, Cyclization reactions | Metal complex (e.g., Palladium, Iridium) |

| Green Biocatalysts | Thiazole immobilized on a support | Synthesis of thiazole derivatives | Functionalized support (e.g., Chitosan) |

Future Research Directions and Advanced Methodological Developments

Development of More Sustainable and Efficient Synthetic Routes

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, a trend that is profoundly influencing the synthesis of thiazole (B1198619) derivatives. Future research is intensely focused on developing synthetic routes that are not only efficient in terms of yield but also environmentally benign.

Key areas of development include:

Green Catalysis: The use of eco-friendly and recyclable catalysts is a cornerstone of sustainable synthesis. Researchers are exploring biocatalysts, such as chitosan-based hydrogels, and reusable nanocatalysts like NiFe2O4 to facilitate thiazole synthesis under milder conditions. mdpi.comacs.org These catalysts offer high yields and can be easily recovered and reused, minimizing waste. mdpi.comacs.org

Alternative Energy Sources: Microwave and ultrasonic irradiation are being employed as energy-efficient alternatives to conventional heating. mdpi.comresearchgate.net These techniques often lead to significantly reduced reaction times, higher yields, and cleaner reaction profiles. mdpi.comresearchgate.net

Atom Economy: Synthetic strategies are being designed to maximize the incorporation of all starting materials into the final product, a principle known as atom economy. This involves designing multi-component, one-pot reactions that reduce the number of synthetic steps and purification processes, thereby minimizing solvent usage and waste generation. acs.orgresearchgate.net

Sustainable Solvents: The replacement of hazardous organic solvents with greener alternatives like water or bio-derived solvents is a major goal. researchgate.net Research into performing reactions in aqueous media or even under solvent-free conditions is gaining traction, further enhancing the environmental credentials of thiazole synthesis. researchgate.net

One patented green synthesis method for 2-chloro-5-chloromethylthiazole (B146395) highlights a process that avoids the use of large quantities of hydrochloric acid, operates under mild conditions, and boasts a high yield, aligning with the principles of Green Chemistry. unifiedpatents.com

Table 1: Comparison of Conventional vs. Sustainable Synthetic Approaches for Thiazoles

| Feature | Conventional Methods | Sustainable/Green Methods |

| Catalysts | Often use stoichiometric, non-recyclable reagents. | Employ recyclable biocatalysts or nanocatalysts. mdpi.comacs.org |

| Energy Input | Relies on prolonged conventional heating. | Utilizes microwave or ultrasonic irradiation for rapid heating. mdpi.comresearchgate.net |

| Solvents | Frequently use volatile and hazardous organic solvents. | Employs water, green solvents, or solvent-free conditions. researchgate.net |

| Waste Generation | Can produce significant amounts of by-products and waste. | Designed for high atom economy and minimal waste. acs.orgresearchgate.net |

| Reaction Conditions | May require harsh temperatures and pressures. | Typically proceed under mild reaction conditions. mdpi.comunifiedpatents.com |

Elucidation of Complex Reaction Mechanisms and Stereochemical Control

A deeper understanding of reaction mechanisms is paramount for optimizing synthetic processes and achieving precise control over product formation, including stereochemistry. The Hantzsch thiazole synthesis, a classical method for preparing thiazoles, remains a subject of mechanistic investigation. chemhelpasap.comsynarchive.commdpi.com

The reaction typically involves the condensation of an α-haloketone with a thioamide. chemhelpasap.comnih.gov The mechanism proceeds via a nucleophilic attack of the thioamide's sulfur atom on the α-carbon of the haloketone, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. nih.govyoutube.com

Future research aims to:

Map Reaction Pathways: Utilize advanced spectroscopic and computational methods to identify and characterize transient intermediates and transition states. This detailed mapping allows for a more profound understanding of how reaction conditions influence the reaction course and yield.